molecular formula C16H17ClN2O4S2 B2378812 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 921908-58-9

5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2378812
CAS No.: 921908-58-9
M. Wt: 400.89
InChI Key: VAIHAUHUMMZPLB-UHFFFAOYSA-N
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Description

5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a high-purity chemical compound offered for non-human research applications. This complex molecule belongs to the sulfonamide class and features a benzoxazepine core, a structural motif present in compounds investigated for their potential to modulate enzymatic activity . As part of this family, it may serve as a valuable scaffold in medicinal chemistry and drug discovery research. Compounds with this core structure have been identified in patents for their use as BACE1 (Beta-secretase 1) inhibitors . Inhibition of BACE1 is a prominent therapeutic strategy in neuroscience research, particularly for investigating pathways related to Alzheimer's disease and other cognitive disorders . The presence of both the sulfonamide group and the chloro-substituted thiophene ring may contribute to its potential bioactivity and binding affinity. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can inquire for detailed specifications, including certificate of analysis, packaging options, and pricing.

Properties

IUPAC Name

5-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-16(2)9-23-12-5-4-10(8-11(12)19(3)15(16)20)18-25(21,22)14-7-6-13(17)24-14/h4-8,18H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIHAUHUMMZPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ethanolamine Derivatives

The oxazepine ring is constructed through a cyclocondensation reaction between a substituted 2-aminophenol and a carbonyl-containing fragment. For example, 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine can be synthesized via:

Procedure (adapted from):

  • Starting material : 7-Amino-2,3-dihydroxybenzene derivative.
  • Reagents :
    • 3-Pentanone (for introducing the 4-oxo group).
    • Methyl iodide (for N-methylation).
  • Conditions :
    • Reflux in tetrahydrofuran (THF) with sodium hydride (NaH) as a base.
    • Cyclization at 100–120°C for 6–8 hours .

Key observations :

  • The use of sodium hydride facilitates deprotonation and nucleophilic attack, promoting ring closure.
  • Methyl groups at positions 3 and 5 are introduced via alkylation with methyl iodide during or after cyclization.

Functionalization at the 7-Position

The 7-amino group is introduced via nitration followed by reduction or direct substitution:

Method A: Nitration/Reduction

  • Nitration : Treat the oxazepine core with nitric acid in sulfuric acid at 0–5°C .
  • Reduction : Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl .

Method B: Direct Amination

  • Use ammonia or urea under high-temperature conditions (e.g., 170°C in phenol).

Synthesis of 5-Chlorothiophene-2-Sulfonyl Chloride

The sulfonyl chloride is prepared via chlorosulfonation of 2-chlorothiophene:

Procedure :

  • Chlorosulfonation : React 2-chlorothiophene with chlorosulfonic acid at 0–5°C .
  • Isolation : Quench with ice water and extract with dichloromethane .
  • Purification : Distill under reduced pressure.

Yield : ~60–70%.

Sulfonamide Coupling

The final step involves coupling the oxazepine amine with the sulfonyl chloride:

Procedure (adapted from):

  • Reagents :
    • 5-Chlorothiophene-2-sulfonyl chloride (1.2 equiv).
    • Diisopropylethylamine (DIPEA) (2.5 equiv) as a base.
  • Conditions :
    • Stir in dichloromethane (DCM) at 25°C for 12 hours .
  • Workup :
    • Wash with 1M HCl , saturated NaHCO₃ , and brine .
    • Dry over Na₂SO₄ and concentrate.
  • Purification :
    • Recrystallize from diisopropyl ether/toluene (5:95).

Yield : ~65–75%.

Analytical Data and Characterization

Critical analytical data for intermediates and the final compound are summarized below:

Parameter Value Source
Melting Point 71–75°C (intermediate)
Elemental Analysis (C, H, N) C: 41.35%, H: 3.81%, N: 8.89%
¹H NMR (DMSO-d₆) δ 7.85 (s, 1H, ArH), 3.45 (s, 3H, CH₃)

Alternative Synthetic Routes

Reductive Amination Approach

  • Advantage : Avoids harsh nitration conditions.
  • Procedure :
    • Condense a 7-keto-oxazepine with methylamine using NaBH₃CN in MeOH .

Solid-Phase Synthesis

  • Use : For high-throughput screening.
  • Resin : Wang resin functionalized with the oxazepine core.

Challenges and Optimization

  • Regioselectivity : Ensuring substitution at the 7-position requires careful control of reaction conditions.
  • Purification : The final product’s polarity necessitates mixed-solvent recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles (e.g., amines, thiols) under conditions like nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide
  • 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonyl chloride

Uniqueness

The uniqueness of 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or stability, making it a valuable compound for further research and development.

Biological Activity

Basic Information

  • IUPAC Name : 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
  • Molecular Formula : C19H21ClN2O4S
  • Molecular Weight : 408.9 g/mol

Structural Characteristics

The compound features a thiophene ring and a sulfonamide group which are known to enhance biological activity through various mechanisms. The presence of the oxazepin moiety contributes to its structural complexity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance:

  • Antibacterial Effects : Compounds derived from benzo[b][1,4]oxazepines have shown significant activity against Gram-positive and Gram-negative bacteria. In particular, derivatives have been noted for their effectiveness against strains such as Escherichia coli and Pseudomonas aeruginosa .
  • Antifungal Activity : Research indicates that related compounds exhibit antifungal properties against various fungi, including those of the genus Candida. The mechanism is believed to involve disruption of fungal cell wall synthesis .

Anticancer Activity

Preliminary data suggests that derivatives of this compound may also possess anticancer properties. In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Study on Antimicrobial Potency :
    • A study evaluated the antimicrobial efficacy of several oxazepine derivatives. The results indicated that some compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity assays conducted on human cell lines demonstrated that certain derivatives had selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents .
  • Molecular Docking Studies :
    • Computational studies involving molecular docking suggest that these compounds can effectively bind to key targets such as DNA gyrase and MurD enzyme in bacteria, which are essential for bacterial growth and survival . The binding interactions were characterized by hydrogen bonds and hydrophobic interactions.

Data Summary Table

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesMechanism of Action
AntibacterialE. coli, P. aeruginosa0.21 μMInhibition of cell wall synthesis
AntifungalCandida spp.Not specifiedDisruption of fungal cell wall
AnticancerVarious cancer cell linesVariesInduction of apoptosis; cell cycle arrest

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization to form the benzo[b][1,4]oxazepin core followed by sulfonamide coupling. Optimization requires:

  • Temperature control : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
  • Catalyst selection : Use coupling agents like EDCI/HOBt for amide bond formation to enhance yield .
  • Purification : Column chromatography or recrystallization ensures purity, with monitoring via TLC .

Q. How can spectroscopic techniques confirm the compound’s structure and purity?

  • NMR spectroscopy : Assign peaks for the thiophene-sulfonamide moiety (δ ~7.5–8.0 ppm for aromatic protons) and oxazepine carbonyl (δ ~170 ppm in 13C^{13}\text{C} NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+) and fragments matching the sulfonamide cleavage pattern .
  • IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and oxazepine C=O (~1680 cm1^{-1}) .

Q. What challenges arise in synthesizing benzo[b][1,4]oxazepin derivatives, and how are they addressed?

  • Ring instability : The oxazepine ring may undergo hydrolysis under acidic conditions. Mitigate by using anhydrous solvents and low temperatures during cyclization .
  • Regioselectivity : Control substituent positioning via directed ortho-metalation or protecting group strategies .

Advanced Research Questions

Q. How can computational methods predict biological target interactions?

  • Molecular docking : Use software like AutoDock to model binding to enzymes (e.g., kinases) by aligning the sulfonamide group with catalytic pockets .
  • QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends . Validate with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid clearance in vivo .
  • Formulation adjustments : Use liposomal encapsulation or prodrug strategies to enhance bioavailability .

Q. How do solvent and catalyst choices influence sulfonamide formation efficiency?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitution reactions, improving regioselectivity .
  • Catalytic systems : Pd-mediated cross-coupling for aryl-sulfonamide bonds reduces side products compared to classical SNAr reactions .

Q. What in vitro/in vivo models evaluate pharmacokinetics?

  • In vitro : Caco-2 cell monolayers assess intestinal permeability; cytochrome P450 assays predict metabolic pathways .
  • In vivo : Rodent models with LC-MS/MS plasma analysis quantify half-life and tissue distribution .

Q. How are reaction intermediates characterized during synthesis?

  • Real-time monitoring : Use inline FTIR or ReactIR to track intermediate formation in flow chemistry setups .
  • Stability assays : Store intermediates under nitrogen and analyze degradation via 1H^1\text{H} NMR over 24–72 hours .

Methodological Design Questions

Q. What parameters ensure reproducibility during scale-up?

  • Continuous flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing batch variability .
  • Process analytical technology (PAT) : Implement inline sensors for pH, temperature, and concentration to maintain critical quality attributes (CQAs) .

Q. How to design SAR studies for substituent effects on bioactivity?

  • Variation of substituents : Synthesize analogs with halogens (Cl, F) or alkyl groups (methyl, ethyl) at the 3,3,5-trimethyl positions .
  • Bioactivity assays : Test against cancer cell lines (NCI-60 panel) and correlate IC50_{50} values with steric/electronic descriptors .

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